![molecular formula C14H17ClN2 B2702681 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride CAS No. 2380056-25-5](/img/structure/B2702681.png)
4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride
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Overview
Description
4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s, but its use as a recreational drug has only recently become popular.
Scientific Research Applications
Acetylcholine Nicotinic Receptor Agonist
The 7-azabicyclo[2.2.1]heptane nucleus is found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists . This makes it a valuable compound for studying the acetylcholine nicotinic receptor and its role in various neurological processes.
Structural Characterization
The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, namely 7-azabicyclo[2.2.1]heptan-7-ium chloride, has been studied . This provides valuable information about the structure and properties of this class of compounds.
Synthesis of New Derivatives
New 7-azabicyclo[2.2.1]heptane derivatives have been synthesized in a four-step synthetic sequence . These new derivatives could potentially have a wide range of applications in various fields of chemistry and biology.
Glucose Sensing
A new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), has been electrochemically characterized and applied to glucose sensing . This could potentially lead to the development of new, more efficient glucose sensors.
Fluorescent Dye
A new type of a highly fluorescent sulforhodamine dye, 221SR, was designed and synthesized using 7-azabicylco[2.2.1]heptyl moieties as the electron donating auxochrome groups . This new dye has higher fluorescent quantum yields, making it a promising candidate for various applications in fluorescence microscopy and other fluorescence-based techniques.
Analgesic Agent
Epibatidine, which contains a 7-azabicyclo[2.2.1]heptane ring, is a powerful analgesic agent 200 times more potent than morphine . Although the toxic effects associated with this drug have hampered its clinical application, it has spurred interest in the synthesis and biological evaluation of epibatidine analogues .
Mechanism of Action
Target of Action
The primary target of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride is the acetylcholine nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride: interacts with the acetylcholine nicotinic receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a response .
Biochemical Pathways
Upon activation of the acetylcholine nicotinic receptor by 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride , a series of biochemical pathways are affected . These pathways involve the transmission of signals in the nervous system, leading to various downstream effects .
Result of Action
The molecular and cellular effects of 4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride ’s action are primarily related to its interaction with the acetylcholine nicotinic receptor . By activating this receptor, the compound can influence nerve signal transmission, potentially leading to various physiological effects .
properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c15-9-11-1-3-12(4-2-11)10-16-13-5-6-14(16)8-7-13;/h1-4,13-14H,5-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIOPFILVICETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile hydrochloride |
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